Ethyl 2-(2-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the field of medicine and biomedical research.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of thiazole and its derivatives involves innovative methods that contribute significantly to medicinal chemistry and drug design. For example, the study by Chiba et al. (1985) introduces a simple method for synthesizing 7-oxo-4-thia-1-azabicyclo [3.2.0]-heptane and its derivatives from Ethyl cyanoacetate, showcasing the foundational synthetic strategies that might be applicable to the compound (Chiba et al., 1985).
Biological Activities
Research on thiazole derivatives reveals significant biological activities, including antimicrobial, antitumor, and enzyme inhibition effects. For instance, Babar et al. (2017) conducted molecular docking and glucosidase inhibition studies on novel N-arylthiazole-2-amines and Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, demonstrating their high percentage inhibition towards enzymes, which suggests potential for diabetes management or treatment (Babar et al., 2017).
Pharmacological Applications
The exploration of thiazole derivatives for pharmacological applications is an ongoing area of research. For example, the study by Shukla et al. (2012) on the design, synthesis, and pharmacological evaluation of BPTES analogs as glutaminase inhibitors highlights the therapeutic potential of thiazole derivatives in cancer treatment, suggesting that Ethyl 2-(2-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate could also have significant pharmacological applications (Shukla et al., 2012).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been reported to have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Environmental factors can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
ethyl 2-[2-[[2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S2/c1-2-28-16(26)9-14-11-29-18(22-14)23-15(25)8-13-10-30-19(21-13)24-17(27)20-12-6-4-3-5-7-12/h10-12H,2-9H2,1H3,(H,22,23,25)(H2,20,21,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLGKUVZGSMIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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